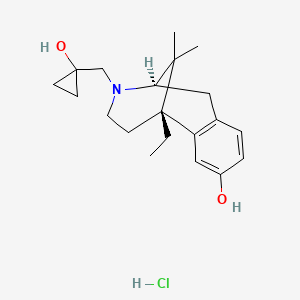

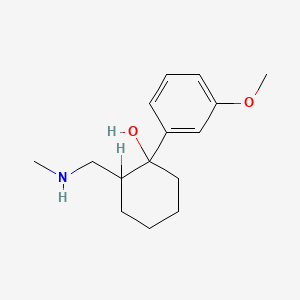

(-)-Bremazocine hydrochloride

Vue d'ensemble

Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .

Synthesis Analysis

The synthesis of a compound depends on its chemical structure. For example, the synthesis of phenacetin, an amine, involves the reaction of an amine with an anhydride to form an amide .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . The structure can influence the compound’s physical and chemical properties.Chemical Reactions Analysis

Chemical reactions of a compound can be analyzed using various methods. For instance, titrimetric analysis is based on the complete reaction between the analyte and a reagent .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various methods. For example, the physicochemical properties of metformin hydrochloride were determined using differential scanning calorimetry and other techniques .Applications De Recherche Scientifique

Potent Analgesic with Minimal Side Effects : Bremazocine is a kappa-opioid receptor agonist recognized for its potent analgesic effects, significantly stronger than morphine. Unlike morphine, it does not produce physical and psychological dependence or respiratory depression, making it a promising analgesic with fewer side effects (Dortch-Carnes & Potter, 2006).

Applications in Treating Addiction : Bremazocine's ability to decrease ethanol and cocaine self-administration in non-human primates suggests its potential in treating alcohol and drug addiction. Its distinct pharmacological profile, which does not induce euphoria like morphine, could be advantageous in addiction therapy (Dortch-Carnes & Potter, 2005).

Potential in Glaucoma and Cardiovascular Disease Therapy : Bremazocine-like drugs may be beneficial in treating glaucoma and cardiovascular disease due to their ability to lower intraocular pressure and minimize ischemic damage in animal models (Russell, Wang, & Potter, 2000).

Effects on Reproductive Endocrine Activity : Bremazocine has been found to inhibit luteinizing hormone secretion in rats, suggesting its potential effects on reproductive endocrine activity. This property distinguishes it from typical opioids like morphine (Markó & Römer, 1983).

Role in Cancer Treatment : Long-term treatment with bremazocine significantly inhibited the growth of a rat prostate carcinoma, indicating its potential application in cancer treatment, especially for prostate tumors (Reubi, 1985).

Central Nervous System-Mediated Effects : Bremazocine acts on the central nervous system, displaying antinociceptive effects mediated through the L-arginine/nitric oxide/cyclic GMP pathway, which is a novel mechanism for opioid-induced analgesia (Amarante & Duarte, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,9R)-1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H/t17-,20+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTDEEXUEKTYKU-XLCHORMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCN([C@@H](C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Bremazocine hydrochloride | |

CAS RN |

74100-60-0 | |

| Record name | Bremazocine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074100600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)